molecular formula C10H18N2O2 B13332697 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid

2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid

Katalognummer: B13332697
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: YKJMDZPWYWZNEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloroacetone, 2,4-dinitrophenylhydrazine, and sarcosine ethyl ester can lead to the formation of the desired compound through a series of steps .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .

Eigenschaften

Molekularformel

C10H18N2O2

Molekulargewicht

198.26 g/mol

IUPAC-Name

2-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C10H18N2O2/c1-11-4-5-12-6-8(10(13)14)2-3-9(12)7-11/h8-9H,2-7H2,1H3,(H,13,14)

InChI-Schlüssel

YKJMDZPWYWZNEA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN2CC(CCC2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.